molecular formula C11H20O3 B011561 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol CAS No. 103079-06-7

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol

Cat. No. B011561
M. Wt: 200.27 g/mol
InChI Key: WRDVDXRHENMJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, also known as vitamin E, is a fat-soluble vitamin that is essential for human health. It is a potent antioxidant that helps to protect cells from damage caused by free radicals. Vitamin E is found in many foods, including nuts, seeds, and vegetable oils.

Mechanism Of Action

Vitamin E works as an antioxidant by neutralizing free radicals, which are unstable molecules that can damage cells. Vitamin E also helps to protect cell membranes from damage caused by free radicals. Additionally, 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E may help to regulate gene expression and modulate immune function.

Biochemical And Physiological Effects

Vitamin E has a variety of biochemical and physiological effects on the body. It helps to protect cells from oxidative damage, which can lead to chronic diseases such as cancer and cardiovascular disease. Vitamin E also helps to maintain healthy skin and hair, and may help to improve cognitive function in older adults.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E in lab experiments is its antioxidant properties, which can help to protect cells from damage. However, 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E can be difficult to work with due to its low solubility in water. Additionally, 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E can be unstable in certain conditions, which can make it difficult to use in experiments.

Future Directions

There are many potential future directions for research on 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E. One area of research is the potential use of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E as a treatment for Alzheimer's disease. Another area of research is the development of new methods for synthesizing 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E that are more efficient and cost-effective. Additionally, research may focus on the potential use of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E in combination with other antioxidants for the prevention and treatment of chronic diseases.

Synthesis Methods

Vitamin E can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of various chemical reactions to produce 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E. Extraction from natural sources involves the use of solvents to extract the 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E from plant sources. The most common natural source of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E is soybean oil.

Scientific Research Applications

Vitamin E has been extensively studied for its potential health benefits. Research has shown that 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E may help to prevent or treat a variety of health conditions, including cardiovascular disease, cancer, and age-related macular degeneration. Vitamin E has also been shown to have anti-inflammatory properties, which may help to reduce the risk of chronic diseases.

properties

IUPAC Name

(1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDYCFMYAPMHAC-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC=C(C(C1)O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC=C([C@H](C1)O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908186
Record name 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol

CAS RN

103079-06-7, 127913-03-5
Record name 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103079067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127913035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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